5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a hydroxy group, a methylsulfanyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the methylsulfanyl group can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-(methylsulfanyl)butanoic acid: A natural precursor in methionine biosynthesis with similar functional groups.
4-cyclopropyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl methanamine: Another compound with a cyclopropyl and methylsulfanyl group.
Uniqueness
5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
5-cyclopropyl-N-(2-hydroxy-4-methylsulfanylbutyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H18N2O3S/c1-18-5-4-9(15)7-13-12(16)10-6-11(17-14-10)8-2-3-8/h6,8-9,15H,2-5,7H2,1H3,(H,13,16) |
InChI Key |
ZBZUJARQDOAAIE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)C1=NOC(=C1)C2CC2)O |
Origin of Product |
United States |
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